molecular formula C11H12BrNO B13685601 9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

Katalognummer: B13685601
Molekulargewicht: 254.12 g/mol
InChI-Schlüssel: DVTRBFUYWWHALC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: is a heterocyclic compound that belongs to the class of benzoazepines. This compound is characterized by a seven-membered ring fused to a benzene ring, with a bromine atom at the 9th position and a methyl group at the 8th position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of 8-methyl-1,2,3,4-tetrahydrobenzo[B]azepin-5-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the carbonyl group in the benzoazepinone ring can yield the corresponding alcohol.

    Substitution: The bromine atom at the 9th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of 9-bromo-8-methylbenzo[B]azepin-5-carboxylic acid.

    Reduction: Formation of 9-bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5-ol.

    Substitution: Formation of 9-substituted derivatives, such as 9-amino-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, 9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, or other advanced materials.

Wirkmechanismus

The exact mechanism of action of 9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group in the benzoazepinone ring can participate in various interactions, such as hydrogen bonding or halogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    8-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Lacks the bromine atom at the 9th position.

    9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Lacks the methyl group at the 8th position.

    9-Chloro-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: Has a chlorine atom instead of a bromine atom at the 9th position.

Uniqueness: The presence of both the bromine atom at the 9th position and the methyl group at the 8th position imparts unique chemical and physical properties to 9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from similar compounds.

Eigenschaften

Molekularformel

C11H12BrNO

Molekulargewicht

254.12 g/mol

IUPAC-Name

9-bromo-8-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H12BrNO/c1-7-4-5-8-9(14)3-2-6-13-11(8)10(7)12/h4-5,13H,2-3,6H2,1H3

InChI-Schlüssel

DVTRBFUYWWHALC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=C1)C(=O)CCCN2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.